molecular formula C23H24ClN3O2 B2839619 5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide CAS No. 1251600-19-7

5-bromo-N-[(1-methyl-1H-indazol-3-yl)methyl]-2-furamide

Cat. No. B2839619
CAS RN: 1251600-19-7
M. Wt: 409.91
InChI Key: SQMBFUUWCMMDOB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of indazole derivatives can be quite complex. The core indazole structure consists of a benzene ring fused to a pyrazole ring . The specific compound would have additional functional groups attached to this core structure.

Scientific Research Applications

Efficient Synthesis Techniques

The development of efficient synthesis methods for related compounds, such as 2,5-diimino-furans, highlights the importance of palladium-catalyzed cyclization processes. These methods enable the synthesis of complex molecules with potential applications in drug discovery and material science (Jiang et al., 2014).

Structural Characterization and Crystallography

Research into the crystal structure and spectroscopic characterization of similar compounds, such as 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, provides foundational knowledge for understanding the physical and chemical properties of these molecules. This information is crucial for the development of new materials and drugs (Anuradha et al., 2014).

Antiprotozoal Agents

The synthesis and evaluation of novel dicationic imidazo[1,2-a]pyridines, related to the chemical structure , for their antiprotozoal properties underscore the potential of these compounds in therapeutic applications. These studies contribute to the search for new treatments against diseases such as trypanosomiasis and malaria (Ismail et al., 2004).

properties

IUPAC Name

[4-(3-chloro-4-methylanilino)-8-methoxyquinolin-2-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O2/c1-15-9-10-16(13-18(15)24)25-19-14-20(23(28)27-11-4-3-5-12-27)26-22-17(19)7-6-8-21(22)29-2/h6-10,13-14H,3-5,11-12H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMBFUUWCMMDOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=CC=C3OC)C(=O)N4CCCCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-8-methoxy-2-(piperidine-1-carbonyl)quinolin-4-amine

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